1-(3-methoxyphenyl)-5-oxo-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-methoxyphenyl)-5-oxo-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H20N4O4S2 and its molecular weight is 468.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Methoxyphenyl)-5-oxo-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide, also referred to as F1877-0839, is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, particularly focusing on its antiviral properties against SARS-CoV-2 and potential anticancer effects.
Chemical Structure and Properties
The compound features several functional groups, including a thiazole ring , a thiadiazole ring , and a pyrrolidine ring . Its structure can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | 1-(3-methoxyphenyl)-5-oxo-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
Molecular Formula | C19H18N6O4S3 |
CAS Number | 872595-28-3 |
Antiviral Activity
F1877-0839 primarily targets the macrodomain of the nonstructural protein 3 of SARS-CoV-2 . Its mode of action involves:
- Inhibition of Viral Entry: The compound disrupts the interaction between the SARS-CoV-2 Spike protein and human angiotensin-converting enzyme 2 (hACE2), preventing viral entry into host cells.
- Impact on Viral Replication: By inhibiting viral entry, F1877-0839 potentially mitigates the effects of SARS-CoV-2 infection and reduces viral load in infected individuals.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research indicates that derivatives of thiadiazole, including those related to F1877-0839, exhibit significant anticancer activity. For instance:
-
Cell Line Studies: Compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that certain thiadiazole derivatives can decrease cell viability in cancer models .
Cell Line IC50 (µM) Effect T47D (breast cancer) <10 Significant decrease in viability HT-29 (colon cancer) <10 Significant decrease in viability A549 (lung cancer) <10 Significant decrease in viability
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of F1877-0839 suggests good bioavailability, allowing effective interaction with its target in vivo. Its ability to inhibit viral entry indicates that it can reach therapeutic concentrations necessary for action within the body.
Comparative Analysis with Related Compounds
F1877-0839 shares structural similarities with other biologically active compounds, such as:
Compound | Activity |
---|---|
Sulfathiazole | Antimicrobial |
Ritonavir | Antiviral |
Tiazofurin | Antineoplastic |
These comparisons highlight F1877-0839's unique combination of functional groups that may enhance its biological activity across different pathways.
Case Studies and Research Findings
Recent studies have evaluated the efficacy of F1877-0839 in various experimental setups:
- In Vitro Studies: In vitro testing against SARS-CoV-2 has shown promising results, with significant inhibition of viral replication observed at low concentrations.
- Anticancer Screening: The compound has been screened against a panel of cancer cell lines, demonstrating potential as an anticancer agent due to its ability to induce apoptosis in malignant cells .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-30-17-9-5-8-16(11-17)26-12-15(10-19(26)28)20(29)23-21-24-25-22(32-21)31-13-18(27)14-6-3-2-4-7-14/h2-9,11,15H,10,12-13H2,1H3,(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZZNZKCWWLAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.